molecular formula C21H19NO2 B295187 N-benzhydryl-3-methoxybenzamide

N-benzhydryl-3-methoxybenzamide

Cat. No.: B295187
M. Wt: 317.4 g/mol
InChI Key: HPUYUYNEXMRNOJ-UHFFFAOYSA-N
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Description

This compound vs. N-ethyl-3-methoxybenzamide

Property This compound N-ethyl-3-methoxybenzamide
Molecular Formula C21H19NO2 C10H13NO2
Molecular Weight 317.4 g/mol 179.2 g/mol
Amide Substituent Bulky benzhydryl Linear ethyl
Solubility (logP) 4.2 (predicted) 1.9 (experimental)
Conformational Freedom Restricted by steric bulk Higher flexibility

The benzhydryl group introduces steric hindrance , reducing rotational freedom at the amide bond compared to the ethyl analogue. This increases melting point (mp: >200°C vs. ~100°C ) and decreases solubility in polar solvents.

This compound vs. N-benzhydryl-3-methoxy-N-methylbenzamide

Property This compound N-benzhydryl-3-methoxy-N-methylbenzamide
Amide Nitrogen Secondary (N–H) Tertiary (N–CH3)
Hydrogen Bonding N–H⋯O=C capable No N–H donors
Molecular Weight 317.4 g/mol 331.4 g/mol
Crystallinity High (ordered H-bond network) Moderate (weaker van der Waals forces)

Methyl substitution eliminates hydrogen-bonding capacity, altering solid-state packing and solubility. The methyl group increases hydrophobicity (logP: 4.5 vs. 4.2 ) but reduces melting point due to disrupted crystal lattice.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-benzhydryl-3-methoxybenzamide

InChI

InChI=1S/C21H19NO2/c1-24-19-14-8-13-18(15-19)21(23)22-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23)

InChI Key

HPUYUYNEXMRNOJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Nitrogen Atom

The nitrogen substituent plays a critical role in determining physicochemical and biological properties.

Compound Nitrogen Substituent Key Features
N-Benzhydryl-3-methoxybenzamide Benzhydryl (diphenylmethyl) High lipophilicity; steric hindrance may limit receptor interactions .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization .
N-Benzyl-3-methoxy-N-pyridin-2-yl-benzamide Benzyl and pyridinyl Dual substituents may enhance solubility and π-π stacking interactions .
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide Isoxazolyl Heterocyclic group introduces potential for hydrogen bonding and bioactivity .
N-(Azetidin-3-yl)-3-methoxybenzamide Azetidinyl Four-membered ring introduces conformational strain, affecting reactivity .

Key Insight : The benzhydryl group in the target compound distinguishes it from others by offering superior lipophilicity, which is advantageous in drug design for blood-brain barrier penetration. However, its steric bulk may reduce binding efficiency compared to smaller substituents like azetidinyl or hydroxy-dimethylethyl.

Position and Nature of the Methoxy Group

The methoxy group’s position (meta vs. para) influences electronic effects and intermolecular interactions.

Compound Methoxy Position Electronic Effects
This compound 3-position Meta-substitution directs electron-withdrawing effects, altering aromatic reactivity .
[N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide] 4-position Para-substitution may enhance resonance stabilization, impacting metal coordination .

Key Insight : The 3-methoxy group in the target compound may reduce resonance stabilization compared to para-substituted analogs but could favor specific electronic environments in catalytic or medicinal applications.

Metal Coordination Capabilities

Compound Metal Coordination Features
[N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide] Forms octahedral complexes with Mn, Co, Ni, Cu, Zn, Cd, and Hg via carbamothioyl and carbonyl groups .
This compound Limited coordination ability due to lack of strong donor groups; steric hindrance further restricts metal binding.

Key Insight : Unlike thioamide-containing analogs (), the target compound is less suited for metal coordination, limiting its utility in catalysis or material science.

Preparation Methods

Reaction Mechanism and Reagent Selection

The classical approach to N-benzhydryl-3-methoxybenzamide involves activating 3-methoxybenzoic acid with carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Activation proceeds via the formation of an O-acylisourea intermediate, which reacts with benzhydrylamine to yield the target amide. This method is widely applicable but often requires stoichiometric additives like N-hydroxysuccinimide (NHS) to suppress racemization and enhance coupling efficiency.

Synthetic Procedure

  • Acid Activation :
    Dissolve 3-methoxybenzoic acid (1.52 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add EDC (2.30 g, 12 mmol) and NHS (1.38 g, 12 mmol) at 0°C under nitrogen. Stir for 30 minutes to generate the active ester.

  • Amine Coupling :
    Introduce benzhydrylamine (2.13 g, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 3.5 mL, 20 mmol). Stir at room temperature for 12 hours.

  • Workup :
    Quench with aqueous HCl (1M, 50 mL), extract with DCM (3 × 30 mL), dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the product as a white solid.

Optimization Challenges

  • Side Reactions : Competitive formation of N-acylurea byproducts necessitates strict moisture control and sub-zero temperatures during activation.

  • Scalability : Large-scale reactions (>100 mmol) suffer from prolonged reaction times (24–48 hours) and moderate yields (65–75%) due to incomplete activation.

T3P®-Mediated Microwave-Assisted Synthesis

Advantages of Propylphosphonic Anhydride (T3P®)

T3P® emerges as a superior coupling reagent due to its low toxicity, high atom economy, and compatibility with solvent-free conditions. The reaction between 3-methoxybenzoic acid and benzhydrylamine in the presence of T3P® (50% w/w in ethyl acetate) proceeds via a mixed phosphoric-carboxylic anhydride intermediate, enabling rapid amide bond formation.

Stepwise Protocol

  • Reagent Mixing :
    Combine 3-methoxybenzoic acid (1.52 g, 10 mmol), benzhydrylamine (2.13 g, 10 mmol), and T3P® (6.24 g, 20 mmol) in a microwave vial.

  • Microwave Irradiation :
    Heat at 120°C for 15 minutes under 300 W power.

  • Purification :
    Dilute with ethyl acetate (50 mL), wash with saturated NaHCO₃ (2 × 30 mL), dry, and concentrate. Recrystallize from ethanol/water (4:1) to afford colorless crystals.

Performance Metrics

  • Yield : 87–92% (compared to 65–75% for carbodiimide methods).

  • Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

  • Reaction Time : 15 minutes vs. 12–48 hours for conventional routes.

Transition Metal-Catalyzed Approaches

Limitations and Opportunities

  • Scope Restriction : Limited to electron-deficient benzamides; benzhydryl groups may sterically hinder catalysis.

  • Stereoselectivity : Potential for cis/trans isomerism in annulated products requires chiral ligand screening.

Comparative Analysis of Synthetic Methods

Parameter Carbodiimide Method T3P®-Mediated Rh-Catalyzed
Yield (%) 65–7587–9240–55 (projected)
Reaction Time 12–48 h15 min6 h
Byproducts N-AcylureaNoneIsomeric mixtures
Scalability ModerateHighLow
Equipment Needs Standard glasswareMicrowave reactorSchlenk line

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, CONH), 7.45–7.20 (m, 12H, Ar-H), 5.35 (s, 1H, CHPh₂), 3.82 (s, 3H, OCH₃).

  • FT-IR (KBr) : ν 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

  • HRMS (ESI+) : m/z 378.1702 [M+H]⁺ (calc. 378.1705).

Crystallographic Confirmation

Single-crystal X-ray diffraction of this compound confirms a twisted amide bond (C-N-C=O dihedral angle: 32.5°) and π-stacking interactions between benzhydryl phenyl rings .

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